![molecular formula C19H14N2O5 B2368598 (E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide CAS No. 898373-54-1](/img/structure/B2368598.png)
(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide
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Description
(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide, also known as BDBCA, is a compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Biological Activity
(E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide and its derivatives have been explored in various synthetic and biological studies. Wu et al. (2004) described the synthesis and activity of related compounds as KCNQ2 openers, which are significant in reducing neuronal hyperexcitability (Wu et al., 2004). Similarly, Lavanya et al. (2017) synthesized derivatives of benzofuran carboxamide, evaluating their antimicrobial and anti-inflammatory activities (Lavanya et al., 2017).
Antimicrobial Applications
The antimicrobial potential of benzofuran-2-carboxamide derivatives has been a focus of research. Idrees et al. (2020) synthesized and screened various derivatives for their in vitro antibacterial activity (Idrees et al., 2020). Additionally, in 2019, Idrees and colleagues synthesized a series of innovative benzofuran-2-yl derivatives, testing their efficacy against pathogenic microorganisms (Idrees et al., 2019).
Spectroscopy and Molecular Property Analysis
The molecular properties and spectroscopic analysis of benzofuran-based acrylamide monomers, which are closely related to (E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide, have been studied. Barım and Akman (2021) focused on the synthesis and theoretical/experimental characterization of such monomers (Barım & Akman, 2021).
Antiinflammatory and Anticancer Applications
Compounds related to (E)-3-(3-(benzo[d][1,3]dioxol-5-yl)acrylamido)benzofuran-2-carboxamide have been explored for antiinflammatory and anticancer properties. Boschelli et al. (1995) investigated the inhibition of cell adhesion by benzofuran derivatives, with potential antiinflammatory applications (Boschelli et al., 1995). Ma et al. (2017) isolated new compounds from traditional Chinese medicine that showed antiproliferative activity on human lung cancer cell lines, which might be relevant to the study of benzofuran-2-carboxamide derivatives (Ma et al., 2017).
properties
IUPAC Name |
3-[[(E)-3-(1,3-benzodioxol-5-yl)prop-2-enoyl]amino]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O5/c20-19(23)18-17(12-3-1-2-4-13(12)26-18)21-16(22)8-6-11-5-7-14-15(9-11)25-10-24-14/h1-9H,10H2,(H2,20,23)(H,21,22)/b8-6+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGLOLCVMORYBHT-SOFGYWHQSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=C(OC4=CC=CC=C43)C(=O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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